molecular formula C28H22N2O3 B2870691 3-(2-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide CAS No. 888459-57-2

3-(2-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

Cat. No.: B2870691
CAS No.: 888459-57-2
M. Wt: 434.495
InChI Key: JIIJHOWRJPCUJW-UHFFFAOYSA-N
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Description

3-(2-Naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide derivative intended for non-human research applications only. This compound is part of a class of heterocyclic small molecules that have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities . Benzofuran derivatives are recognized as important scaffolds for designing novel therapeutic agents, with applications investigated in areas such as oncology and neurodegenerative diseases . The structural core of this molecule, the benzofuran ring, is fused to a carboxamide group, a configuration shared with other derivatives that have demonstrated potential as modulators of amyloid-beta (Aβ42) aggregation, a key pathway in Alzheimer's disease research . Furthermore, structurally similar N-phenylbenzofuran-2-carboxamide compounds have shown promising neuroprotective effects in cell-based models, rescuing mouse hippocampal neuronal cells from Aβ42-induced cytotoxicity . The incorporation of the 2-naphthamido moiety at the C3 position is a key feature, as synthetic methodologies like Pd-catalyzed C–H functionalization allow for such diversification at this specific site on the benzofuran scaffold, enabling the exploration of structure-activity relationships . This compound is furnished for research and screening purposes only and is strictly not approved for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O3/c1-17-11-14-22(15-18(17)2)29-28(32)26-25(23-9-5-6-10-24(23)33-26)30-27(31)21-13-12-19-7-3-4-8-20(19)16-21/h3-16H,1-2H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIJHOWRJPCUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a member of the benzofuran class of compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-(2-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₂O₂
  • Molecular Weight: 290.35 g/mol

This compound features a benzofuran core, which is often associated with various pharmacological effects.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with a similar structure have shown promising results in inhibiting cancer cell proliferation across various lines:

CompoundCell LineIC50 (µM)
Compound AA2780 (Ovarian)12
Compound BHCT15 (Colon)2.37
Compound CMCF-7 (Breast)5.86

The anticancer activity of benzofuran derivatives is often attributed to their ability to induce apoptosis and inhibit cell cycle progression. For example, a study found that certain benzofuran derivatives inhibited NF-κB activity, leading to decreased survival rates of cancer cells .

Anti-inflammatory Activity

Benzofuran compounds have also been noted for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. One study reported that a related benzofuran derivative exhibited an IC50 value of 0.08 µM against 5-lipoxygenase, an enzyme involved in inflammatory processes .

Antioxidant Activity

Antioxidant properties are another aspect of the biological activity of benzofurans. Compounds similar to 3-(2-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide have shown strong DPPH free radical scavenging activity, indicating their potential role in mitigating oxidative stress-related diseases .

The mechanisms underlying the biological activities of benzofuran derivatives are multifaceted:

  • Apoptosis Induction: Many benzofurans promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Kinases: Some compounds inhibit kinases such as Src and PI3K, which are critical for cell proliferation and survival.
  • Cytokine Modulation: The ability to modulate cytokine production contributes to their anti-inflammatory effects.

Case Studies

Several studies have investigated the biological activities of related benzofuran compounds:

  • Study on Anticancer Activity:
    • Researchers synthesized a series of benzofuran derivatives and evaluated their anticancer effects on various cell lines. Compound X showed an IC50 value of 11 µM against ovarian cancer cells, highlighting its potential as a therapeutic agent .
  • Anti-inflammatory Effects:
    • A study examined the anti-inflammatory properties of a novel benzofuran derivative in animal models. The results indicated significant reductions in edema and inflammatory markers following treatment .
  • Antioxidant Properties:
    • In vitro assays demonstrated that certain benzofurans could effectively scavenge free radicals, suggesting their utility in preventing oxidative damage in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s closest structural analogs include:

3-(3,4-Dimethoxybenzamido)-N-(4-Nitrophenyl)-1-Benzofuran-2-Carboxamide (CAS: 887897-96-3, )

N-(3-((1,2,3,4-Tetrahydroacridin-9-yl)Amino)Propyl)Benzofuran-2-Carboxamide (Compound 13, )

Property Target Compound 3-(3,4-Dimethoxybenzamido)-N-(4-Nitrophenyl)-1-Benzofuran-2-Carboxamide Tacrine-Benzofuran Hybrid (13)
Substituents 2-Naphthamido, 3,4-dimethylphenyl 3,4-Dimethoxybenzamido, 4-nitrophenyl Tetrahydroacridin-9-yl, propylamino
Molecular Formula C₂₆H₂₁N₂O₃ (inferred) C₂₄H₁₉N₃O₇ C₂₉H₂₈N₄O₂ (estimated)
Molecular Weight ~421.46 g/mol 461.43 g/mol ~464.56 g/mol
Key Functional Groups Naphthyl (hydrophobic), dimethylphenyl (EDG) Methoxy (EDG), nitro (EWG) Acridine (aromatic, basic), benzofuran
Potential Applications Hypothesized: Enzyme inhibition, CNS targets Unreported, but nitro groups suggest redox activity Alzheimer’s disease (acetylcholinesterase inhibition)

Structural and Functional Analysis

  • Naphthamido vs. This could improve blood-brain barrier penetration but reduce aqueous solubility .
  • 3,4-Dimethylphenyl vs. 4-Nitrophenyl : The dimethylphenyl substituent (electron-donating) may confer metabolic stability, whereas the nitro group (electron-withdrawing) in the analog might increase reactivity or susceptibility to enzymatic reduction, limiting in vivo half-life .
  • Tacrine Hybrid Comparison: The tacrine-benzofuran hybrid () incorporates a tetrahydroacridine moiety, a known acetylcholinesterase inhibitor. The absence of this group in the target compound suggests divergent mechanisms, though the benzofuran core may retain antioxidant or anti-inflammatory properties .

Research Findings and Implications

Hypothesized Bioactivity

  • Antioxidant Potential: Benzofuran derivatives in demonstrated radical scavenging activity against DPPH, implying that the target compound’s naphthyl group could enhance antioxidant efficacy through extended conjugation .

Challenges and Opportunities

  • Solubility Limitations: The naphthyl group’s hydrophobicity may necessitate formulation strategies (e.g., nanoencapsulation) to improve bioavailability.
  • SAR Exploration : Future studies should explore substituent effects on potency, as seen in ’s nitro-to-methoxy optimization .

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